molecular formula C23H22N2O2 B11051241 Benzamide, 2-(benzoylamino)-N-[2-(1-methylethyl)phenyl]-

Benzamide, 2-(benzoylamino)-N-[2-(1-methylethyl)phenyl]-

Cat. No.: B11051241
M. Wt: 358.4 g/mol
InChI Key: CVFGZACZBTWODS-UHFFFAOYSA-N
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Description

Benzamide, 2-(benzoylamino)-N-[2-(1-methylethyl)phenyl]- is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a benzamide group, a benzoylamino group, and a phenyl group substituted with an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 2-(benzoylamino)-N-[2-(1-methylethyl)phenyl]- typically involves multiple steps:

    Formation of Benzoylamino Intermediate: The initial step involves the reaction of benzoyl chloride with an amine to form a benzoylamino intermediate.

    Coupling with Isopropylphenylamine: This intermediate is then coupled with 2-(1-methylethyl)phenylamine under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve:

    Batch Processing: Utilizing large reactors where the reagents are mixed and reacted under controlled temperatures and pressures.

    Continuous Flow Systems: For more efficient and scalable production, continuous flow systems can be employed, allowing for better control over reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 2-(benzoylamino)-N-[2-(1-methylethyl)phenyl]- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, alkoxides.

Major Products

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Amines, alcohols.

    Substitution Products: Halogenated compounds, ethers.

Scientific Research Applications

Benzamide, 2-(benzoylamino)-N-[2-(1-methylethyl)phenyl]- has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which Benzamide, 2-(benzoylamino)-N-[2-(1-methylethyl)phenyl]- exerts its effects involves:

    Molecular Targets: Binding to specific enzymes or receptors, altering their activity.

    Pathways Involved: Modulation of biochemical pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Similar Compounds

    Benzamide: A simpler analog without the benzoylamino and isopropylphenyl groups.

    N-Benzoylbenzamide: Lacks the isopropylphenyl substitution.

    2-(Benzoylamino)benzoic acid: Contains a carboxylic acid group instead of the amide.

Uniqueness

Benzamide, 2-(benzoylamino)-N-[2-(1-methylethyl)phenyl]- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

Molecular Formula

C23H22N2O2

Molecular Weight

358.4 g/mol

IUPAC Name

2-benzamido-N-(2-propan-2-ylphenyl)benzamide

InChI

InChI=1S/C23H22N2O2/c1-16(2)18-12-6-8-14-20(18)25-23(27)19-13-7-9-15-21(19)24-22(26)17-10-4-3-5-11-17/h3-16H,1-2H3,(H,24,26)(H,25,27)

InChI Key

CVFGZACZBTWODS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3

Origin of Product

United States

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